6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
“6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione” is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione” typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the pyrimidine moiety and subsequent functionalization to introduce the chlorophenyl, ethoxyphenyl, and oxoethyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
“6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, “6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione” is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or receptor ligand. Its triazole and pyrimidine moieties are known to interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, “this compound” could be explored for its therapeutic potential. Compounds with similar structures have shown activity against various diseases, including cancer, infections, and inflammatory conditions.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and pyrimidine derivatives, such as:
- 4-(4-chlorophenyl)-1,2,4-triazole-3-thiol
- 2-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Pyrimidine-2,4-dione derivatives
Uniqueness
What sets “6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione” apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C23H20ClN5O4S |
---|---|
Molecular Weight |
498.0 g/mol |
IUPAC Name |
6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H20ClN5O4S/c1-2-33-18-9-7-17(8-10-18)29-20(11-16-12-21(31)26-22(32)25-16)27-28-23(29)34-13-19(30)14-3-5-15(24)6-4-14/h3-10,12H,2,11,13H2,1H3,(H2,25,26,31,32) |
InChI Key |
DDZWURDLWTZRDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4 |
Origin of Product |
United States |
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